molecular formula C7H9N3O5S B1372574 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1042623-69-7

4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1372574
CAS No.: 1042623-69-7
M. Wt: 247.23 g/mol
InChI Key: DCSBSJMOHRNRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a synthetic compound with the molecular formula C8H10N4O5S. It is known for its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group, a sulfamoyl group, and a carbamoylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.

    Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction using chlorosulfonic acid, followed by reaction with ammonia or an amine.

    Attachment of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable carbamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-amino-2-oxoethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBSJMOHRNRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)NCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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